molecular formula C24H22N4OS2 B12017920 N-(4-methylphenyl)-2-({4-phenyl-5-[(phenylsulfanyl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide CAS No. 539810-16-7

N-(4-methylphenyl)-2-({4-phenyl-5-[(phenylsulfanyl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide

Cat. No.: B12017920
CAS No.: 539810-16-7
M. Wt: 446.6 g/mol
InChI Key: CCBMNNDTBPVOOE-UHFFFAOYSA-N
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Description

N-(4-methylphenyl)-2-({4-phenyl-5-[(phenylsulfanyl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide: is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by its unique structure, which includes a triazole ring, a phenyl group, and a sulfanylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methylphenyl)-2-({4-phenyl-5-[(phenylsulfanyl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide typically involves multi-step reactions. One common method includes the following steps:

    Formation of the Triazole Ring: The triazole ring is synthesized through a cyclization reaction involving hydrazine and a suitable aldehyde or ketone.

    Introduction of the Phenylsulfanyl Group: The phenylsulfanyl group is introduced via a nucleophilic substitution reaction using a phenylthiol and an appropriate leaving group.

    Attachment of the Acetamide Moiety: The final step involves the acylation of the triazole derivative with an acetic anhydride or acetyl chloride to form the acetamide moiety.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-(4-methylphenyl)-2-({4-phenyl-5-[(phenylsulfanyl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide: undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrotriazoles.

    Substitution: Brominated or nitrated derivatives.

Scientific Research Applications

N-(4-methylphenyl)-2-({4-phenyl-5-[(phenylsulfanyl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide: has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(4-methylphenyl)-2-({4-phenyl-5-[(phenylsulfanyl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide involves its interaction with specific molecular targets. The compound is believed to exert its effects by:

    Binding to Enzymes: Inhibiting the activity of certain enzymes involved in disease pathways.

    Modulating Receptors: Interacting with cellular receptors to alter signal transduction pathways.

    Inducing Apoptosis: Triggering programmed cell death in cancer cells through the generation of reactive oxygen species.

Comparison with Similar Compounds

N-(4-methylphenyl)-2-({4-phenyl-5-[(phenylsulfanyl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide: can be compared with other triazole derivatives, such as:

    Fluconazole: An antifungal agent with a similar triazole ring structure.

    Voriconazole: Another antifungal with a triazole ring, but with different substituents.

    Itraconazole: A triazole antifungal with a more complex structure.

The uniqueness of This compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

539810-16-7

Molecular Formula

C24H22N4OS2

Molecular Weight

446.6 g/mol

IUPAC Name

N-(4-methylphenyl)-2-[[4-phenyl-5-(phenylsulfanylmethyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C24H22N4OS2/c1-18-12-14-19(15-13-18)25-23(29)17-31-24-27-26-22(16-30-21-10-6-3-7-11-21)28(24)20-8-4-2-5-9-20/h2-15H,16-17H2,1H3,(H,25,29)

InChI Key

CCBMNNDTBPVOOE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)CSC4=CC=CC=C4

Origin of Product

United States

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